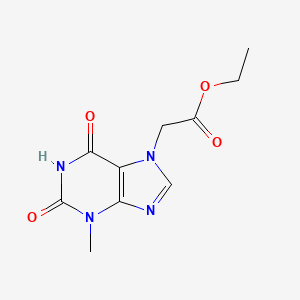

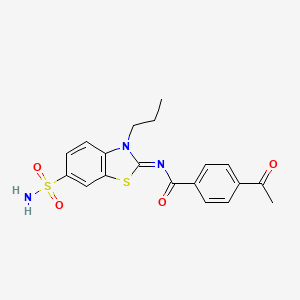

![molecular formula C15H21N5O3S2 B2559150 4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-95-0](/img/structure/B2559150.png)

4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of electron donor-acceptor (D–A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors . They also have potential use as visible-light organophotocatalysts .

Synthesis Analysis

The synthesis of BTZ-based compounds involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The BTZ motif is an electron-deficient monomer that can be introduced into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The BTZ fragment is well dispersed in the 2D framework, resulting in a higher fluorescence quantum yield compared to the aggregated BTZ monomer .Chemical Reactions Analysis

The photocatalysts based on the BTZ group were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

BTZ-based compounds exhibit high stability, high porosity, and high fluorescence performance . They also have a rich electron-deficient unit in the pore channel, making them ideal platforms for sensing electron-rich PAA molecules .Applications De Recherche Scientifique

Inhibitory Properties and Synthetic Applications

The compound 4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, due to its structural components, may have relevance in research focused on carbonic anhydrase inhibitors and in the synthesis of heterocyclic compounds. Thiadiazole and sulfonamide moieties are known to contribute to the inhibitory activity against carbonic anhydrase, an enzyme implicated in various physiological processes such as respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid.

Carbonic Anhydrase Inhibition : Studies on similar sulfonamide derivatives, such as 1,3,4-thiadiazole-2,5-bissulfonamide, have shown their potential as carbonic anhydrase inhibitors, a property that could extend to related compounds. These inhibitors play a significant role in designing pharmacological agents for conditions like glaucoma, epilepsy, and altitude sickness (Supuran, Conroy, & Maren, 1996).

Synthesis of Drug-like Molecules : The structural motifs present in the compound are also involved in the synthesis of various drug-like molecules. For instance, the synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives showcases the utility of thiadiazole compounds in generating diverse pharmacologically active agents (Park et al., 2009).

Antiproliferative Activities : Compounds with thiadiazole and sulfonamide groups have been explored for their antiproliferative activities against various cancer cell lines. For example, pyrazole-sulfonamide derivatives have shown selective effects against rat brain tumor cells, indicating the potential for related compounds in cancer research (Mert et al., 2014).

Photodynamic Therapy : The incorporation of thiadiazole and sulfonamide moieties in the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields indicates potential applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Mécanisme D'action

Target of Action

Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of 4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves interactions with its targets that result in changes in their function. The compound is known to exhibit fluorescence properties . This is due to the presence of an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .

Biochemical Pathways

Compounds with similar structures have been used in photovoltaics and as fluorescent sensors, suggesting that they may interact with pathways related to light absorption and emission .

Pharmacokinetics

Similar compounds have been noted for their high stability , which could impact their bioavailability.

Result of Action

Similar compounds have been noted for their fluorescence properties, suggesting that they may cause changes in light absorption and emission at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been noted for its high stability , which suggests that it may be resistant to degradation in various environmental conditions.

Propriétés

IUPAC Name |

4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S2/c1-19(2)15(21)20-8-6-11(7-9-20)10-16-25(22,23)13-5-3-4-12-14(13)18-24-17-12/h3-5,11,16H,6-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWWTZFAQMHELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

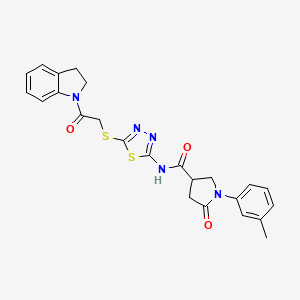

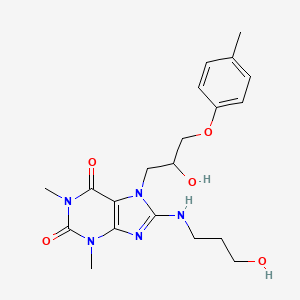

![N,N-diethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2559070.png)

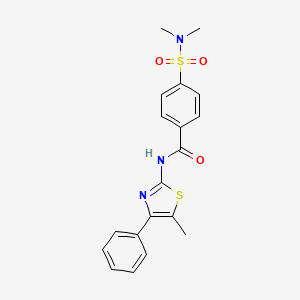

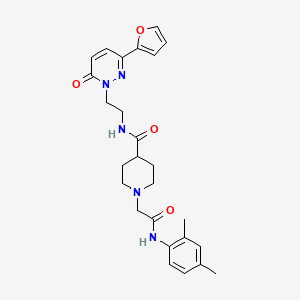

![N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2559079.png)

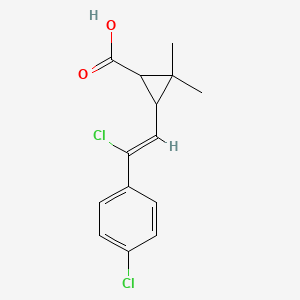

![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile](/img/structure/B2559083.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)

![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)

![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)